molecular formula C6H9FIN3 B2618185 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine CAS No. 2226182-66-5

1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine

Cat. No.: B2618185
CAS No.: 2226182-66-5
M. Wt: 269.062
InChI Key: IKAJLTBVYPOSSK-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C6H9FIN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as hydrazine, ethyl iodide, and fluorinating agents under controlled temperature and pressure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azido derivative .

Scientific Research Applications

1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FIN3/c7-1-2-11-5(4-9)3-6(8)10-11/h3H,1-2,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAJLTBVYPOSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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